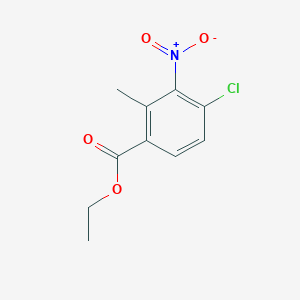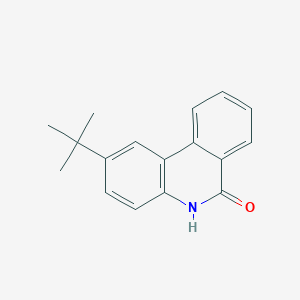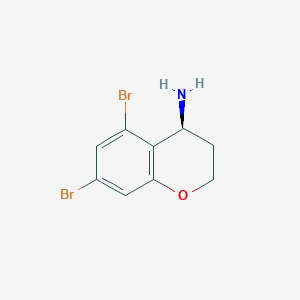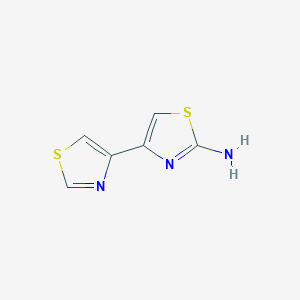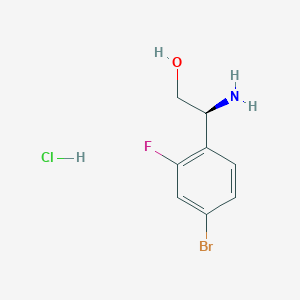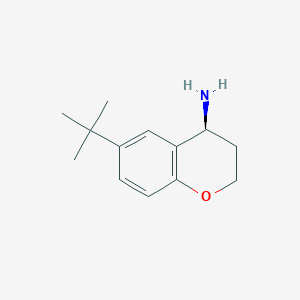![molecular formula C23H14N4 B13148852 Ethenetricarbonitrile, [4-(diphenylamino)phenyl]- CAS No. 59223-16-4](/img/structure/B13148852.png)
Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile is an organic compound with the molecular formula C23H14N4. It is a member of the aryl class of compounds and is known for its unique chemical properties and applications in various fields of scientific research .
Métodos De Preparación
The synthesis of 2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 4-(diphenylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Aplicaciones Científicas De Investigación
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a fluorescent probe.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. It is known to exhibit aggregation-induced emission (AIE) properties, making it useful in fluorescence imaging and photodynamic therapy. The compound generates reactive oxygen species (ROS) under light irradiation, which can induce cell death in targeted cells .
Comparación Con Compuestos Similares
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile can be compared with similar compounds such as:
- 1,2-bis(4-(diphenylamino)phenyl)ethane-1,2-dione
- 4,4’-(2,2-bis(4-(diphenylamino)phenyl)ethene-1,1-diyl)dibenzoic acid
- (2-(4-vinylphenyl)ethene-1,1,2-triyl)tribenzene
These compounds share structural similarities but differ in their specific chemical properties and applications .
Propiedades
Número CAS |
59223-16-4 |
|---|---|
Fórmula molecular |
C23H14N4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-[4-(N-phenylanilino)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H14N4/c24-15-19(16-25)23(17-26)18-11-13-22(14-12-18)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14H |
Clave InChI |
VCKIILLTWPMHNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)


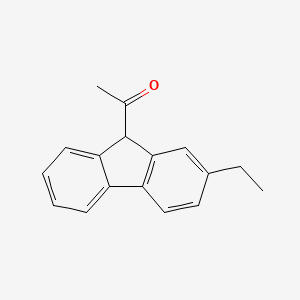
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
